tert-Butyl 5-amino-2-(trifluoromethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 5-amino-2-(trifluoromethyl)benzoate: is an organic compound that features a trifluoromethyl group, an amino group, and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 5-amino-2-(trifluoromethyl)benzoic acid.
Esterification: The carboxylic acid group of 5-amino-2-(trifluoromethyl)benzoic acid is esterified using tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: Industrial production methods for tert-Butyl 5-amino-2-(trifluoromethyl)benzoate would involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 5-amino-2-(trifluoromethyl)benzoate can undergo oxidation reactions, particularly at the amino group, forming nitro or nitroso derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although these are less common due to the electron-withdrawing nature of the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Various amine derivatives.
Substitution: Substituted benzoates with different functional groups replacing the trifluoromethyl group.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Serves as a precursor in the preparation of fluorinated aromatic compounds.
Biology:
- Investigated for its potential use in the development of pharmaceuticals due to its unique chemical properties.
Medicine:
- Potential applications in drug design and development, particularly in the synthesis of compounds with improved pharmacokinetic properties.
Industry:
- Utilized in the production of specialty chemicals and materials with specific desired properties.
Mechanism of Action
The mechanism by which tert-Butyl 5-amino-2-(trifluoromethyl)benzoate exerts its effects depends on its specific application. In general, the trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, making it more effective in biological systems. The amino group can participate in hydrogen bonding and other interactions with biological targets, influencing the compound’s activity.
Comparison with Similar Compounds
tert-Butyl 5-amino-2-methylbenzoate: Similar structure but with a methyl group instead of a trifluoromethyl group.
tert-Butyl 5-amino-2-chlorobenzoate: Contains a chlorine atom instead of a trifluoromethyl group.
tert-Butyl 5-amino-2-fluorobenzoate: Features a single fluorine atom instead of a trifluoromethyl group.
Uniqueness:
- The trifluoromethyl group in tert-Butyl 5-amino-2-(trifluoromethyl)benzoate imparts unique electronic and steric properties that can influence the compound’s reactivity and interactions with biological targets. This makes it distinct from similar compounds with different substituents.
Properties
IUPAC Name |
tert-butyl 5-amino-2-(trifluoromethyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO2/c1-11(2,3)18-10(17)8-6-7(16)4-5-9(8)12(13,14)15/h4-6H,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVIQKCWDARSWRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CC(=C1)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.